Pseurotin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pseurotin A is a secondary metabolite produced by various fungal species, including Aspergillus fumigatus and Pseudeurotium ovalis . It is characterized by a unique spirocyclic γ-lactam core and has garnered significant interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties .

Mechanism of Action

Target of Action

Pseurotin A, also known as Pseurotin, is a secondary metabolite isolated from Aspergillus fumigatus . The primary targets of this compound are the reactive oxygen species (ROS) within cells . ROS accumulation in cells is a critical factor in the development of osteoporosis, as it triggers the formation and function of osteoclasts .

Mode of Action

This compound interacts with its targets by suppressing the level of ROS . This suppression inhibits the formation of osteoclasts and prevents bone loss induced by estrogen deficiency in ovariectomized (OVX) mice . It also inhibits the receptor activator of nuclear factor-κB (NF-κB) ligand (RANKL)-induced osteoclastogenesis and bone resorptive function .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of ROS, which in turn suppresses the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway . This leads to the inhibition of NFATc1 signal transduction . As a result, the formation of osteoclasts is inhibited, preventing bone loss .

Pharmacokinetics

It is known that this compound is a secondary metabolite isolated from aspergillus fumigatus , suggesting that it may be metabolized by the liver and excreted by the kidneys

Result of Action

This compound has been shown to inhibit osteoclastogenesis and prevent bone loss in OVX mice . It suppresses the formation and function of osteoclasts, as well as the expression of osteoclast-specific genes . Micro-CT and histological data show that this compound effectively prevents the severe bone loss and increased number of osteoclasts on the bone surface caused by OVX surgery .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the diet of the organism can affect the efficacy of this compound. In a study, the progression and metastasis of CWR-R1ca-Luc cells xenografted into male nude mice fed a high-fat diet showed nearly 2-fold tumor volume, metastasis, serum cholesterol, low-density lipoprotein cholesterol (LDL-C), prostate-specific antigen (PSA), and PCSK9 levels versus mice fed a regular chow diet . Daily oral this compound treatments prevented the locoregional and distant tumor recurrence of CWR-R1ca-Luc engrafted into nude mice after primary tumor surgical excision .

Biochemical Analysis

Biochemical Properties

Pseurotin A interacts with various enzymes and proteins. The biosynthesis of this compound involves a polyketide synthase nonribosomal peptide synthetase hybrid enzyme gene, PsoA . The modification enzymes PsoC, PsoD, PsoE, and PsoF play a unique role in the formation of this compound .

Cellular Effects

This compound has been found to significantly inhibit the proliferation of MEC-1 cells, a representative Chronic Lymphocytic Leukemia (CLL) cell line . It also induces apoptosis in these cells . In osteoclasts, this compound has been shown to suppress the formation and function of these cells, thereby preventing osteoporosis .

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of Reactive Oxygen Species (ROS) levels . This suppression inhibits the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway, thereby inhibiting NFATc1 signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit osteoclastogenesis and prevent bone loss induced by estrogen-deficiency in ovariectomized mice . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent locoregional and distant tumor recurrence of CWR-R1ca-Luc engrafted into nude mice after primary tumor surgical excision . This effect was observed with daily oral this compound treatments of 10 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve the suppression of ROS levels . This suppression leads to the inhibition of the MAPK pathway (ERK, P38, and JNK) and the NF-κB pathway .

Preparation Methods

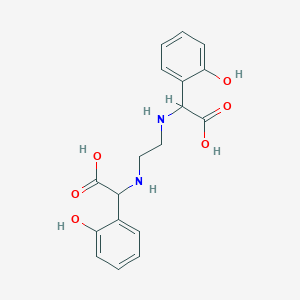

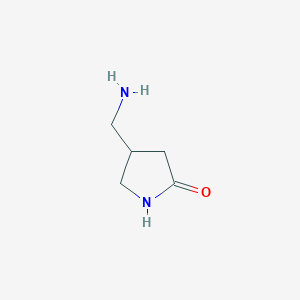

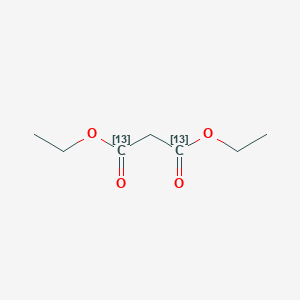

Synthetic Routes and Reaction Conditions: The synthesis of Pseurotin A involves several key steps, including the formation of the lactam core. One efficient method includes a tandem oxidation-cyclization reaction starting from an acetylenic amide precursor . This method has been optimized to achieve high yields and purity of the lactam intermediate, which is crucial for the subsequent steps in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Aspergillus fumigatus or Pseudeurotium ovalis under controlled conditions . The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

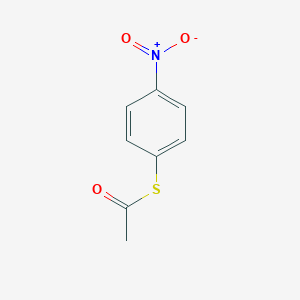

Types of Reactions: Pseurotin A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using standard reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents that target specific functional groups on the this compound molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as Pseurotin D and E, which exhibit different biological activities .

Scientific Research Applications

Pseurotin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex spirocyclic structures and their reactivity.

Biology: this compound is used to investigate fungal secondary metabolism and its regulation.

Medicine: It has shown promise as a lead compound for developing anti-cancer and anti-inflammatory drugs.

Comparison with Similar Compounds

These compounds share a similar spirocyclic γ-lactam core but differ in their side chains and functional groups, leading to variations in their biological activities . For example:

Pseurotin D: Known for its immunomodulatory effects, particularly in inhibiting human lymphocyte activation.

Pseurotin E: Exhibits anti-angiogenic and antifungal activities.

Pseurotin A stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development .

Properties

CAS No. |

58523-30-1 |

|---|---|

Molecular Formula |

C22H25NO8 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+ |

InChI Key |

SLYDIPAXCVVRNY-VZUCSPMQSA-N |

SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Isomeric SMILES |

CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Appearance |

White solid |

Synonyms |

[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)